molecular formula C13H18N6O4S B2914686 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219172-30-1

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2914686
CAS RN: 1219172-30-1
M. Wt: 354.39
InChI Key: AFBGYUVKQGUCRE-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H18N6O4S and its molecular weight is 354.39. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is a prominent feature in this compound, which is known for its significance in medicinal chemistry. Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals due to their favorable interaction with various biological targets . This compound could potentially be developed into a pharmacological agent targeting specific enzymes or receptors within the body.

Coordination Chemistry

The pyrazole ring can act as a ligand, coordinating with metal ions to form complexes . This property is valuable in coordination chemistry, where such complexes can be used for catalysis, as sensors, or in materials science.

Organometallic Chemistry

In organometallic chemistry, the compound’s ability to form stable complexes with metals can be harnessed to create catalysts for various chemical reactions, including those that are important in industrial processes .

Catalysis

The pyrazole component of the compound can be involved in catalytic processes, such as the oxidation of catechol to o-quinone . This type of activity is crucial in synthetic chemistry where catalysts are used to increase the efficiency and selectivity of chemical reactions.

Biological Activity Studies

The compound’s structure suggests potential for biological activity. It could be screened against various enzymes or receptors to determine its efficacy in modulating biological processes, which is a critical step in drug discovery .

Molecular Simulation

Molecular simulation studies could be conducted to explore the compound’s interaction with biological targets. This can provide insights into its binding affinity and mechanism of action, which is essential for rational drug design .

Enzyme Inhibition

Given the structural features, this compound could act as an inhibitor for specific enzymes. It could be tested against a range of enzymes to find potential therapeutic applications, such as in the treatment of diseases where enzyme regulation is crucial .

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4S/c1-8-7-9(17-18(8)2)12-15-16-13(23-12)14-11(20)10-5-4-6-19(10)24(3,21)22/h7,10H,4-6H2,1-3H3,(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBGYUVKQGUCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

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